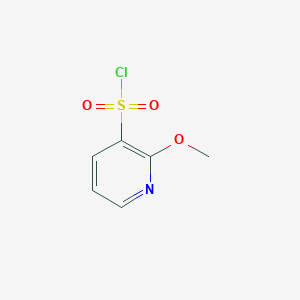

2-Methoxypyridine-3-sulfonyl chloride

Vue d'ensemble

Description

2-Methoxypyridine-3-sulfonyl chloride is a chemical compound that is part of the broader class of sulfonyl chlorides, which are commonly used as reagents in sulfonation reactions to introduce sulfonyl groups into organic molecules. These reactions are significant in the synthesis of various functionalized organic compounds, including pharmaceuticals, agrochemicals, and materials with specific properties.

Synthesis Analysis

The synthesis of sulfonyl chlorides and related compounds can be achieved through various methods. For instance, the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines with sulfonyl chlorides demonstrates the use of catalysis to achieve regioselectivity in the introduction of sulfonyl groups . Additionally, the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides allows for the direct synthesis of 2,4-diketosulfones . These methods highlight the versatility and range of synthetic approaches available for the generation of sulfonyl chloride derivatives.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group attached to a pyridine ring. The electronic properties of the pyridine ring, such as the electron-withdrawing effect of the nitrogen atom, can influence the reactivity and orientation of subsequent chemical reactions. For example, the presence of a 2-pyridyl group in 2-phenylpyridines facilitates the formation of a stable Ru-C(aryl) σ bond, which induces a strong para-directing effect during sulfonation .

Chemical Reactions Analysis

Sulfonyl chlorides are highly reactive toward nucleophiles due to the presence of the electrophilic sulfur atom. This reactivity is exploited in various substitution reactions, such as the synthesis of 2-methoxy- and other substituted pyridines from 5-nitropyridine-2-sulfonic acid . The ruthenium-catalyzed remote sulfonylation of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides is another example of the chemical transformations that can be achieved with these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxypyridine-3-sulfonyl chloride derivatives are influenced by their molecular structure. The presence of the methoxy and sulfonyl groups can affect the solubility, stability, and reactivity of the compound. For instance, the water-soluble sulfonated polyaniline, poly(2-methoxyaniline-5-sulfonic acid), demonstrates the impact of sulfonation on the solubility and optical properties of the material . The synthesis and study of sulfonation of 6-methoxy- and 6-hydroxy-2-phenyl-3-hydroxypyridines also provide insights into the reactivity of these compounds under sulfonation conditions .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-Methoxypyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones, showcasing its utility in creating complex heterocyclic compounds. This synthesis process involves a modified Biginelli reaction, highlighting the compound's versatility in facilitating efficient and recyclable ionic liquid-mediated reactions under solvent-free conditions for the generation of analytically pure products in excellent yields (Velpula et al., 2015).

Catalysis in Organic Synthesis

The compound is instrumental in oxidative reactions with tertiary amines, demonstrating its role in promoting aerobic oxidation. It acts dualistically, not only fostering the oxidation process but also electrophilically trapping the resulting enamine, thus underscoring its catalytic capabilities in organic synthesis (Wei et al., 2016).

Spectroscopic Studies and Sulfonylation Reactions

In the field of spectroscopy and molecular structure analysis, 2-Methoxypyridine-3-sulfonyl chloride has been utilized in the sulfonylation of gossypol, a naturally occurring compound. This application not only demonstrates the compound's efficiency as a catalyst but also its ability to selectively modify hydroxyl groups, providing insights into the structure and tautomeric equilibria of complex molecules (Dykun et al., 2021).

Meta Sulfonation and Aromatic Substitution

Its utilization extends further to the catalytic meta sulfonation of 2-phenylpyridines, where it facilitates atypical regioselectivity in reactions involving chelation-assisted cyclometalation. This application is crucial for accessing sulfone derivatives at positions that are otherwise challenging to functionalize, demonstrating the compound's contribution to expanding the toolkit for synthetic chemists (Saidi et al., 2011).

Safety And Hazards

2-Methoxypyridine-3-sulfonyl chloride is a hazardous material. It is water reactive and contact with water liberates toxic gas . It is corrosive and thermal decomposition can lead to the release of irritating gases and vapors . Personal protective equipment/face protection should be worn when handling this compound. Contact with water, dust formation, inhalation of dust, contact with eyes, skin, or clothing, and ingestion should be avoided .

Propriétés

IUPAC Name |

2-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXXCYWOSGOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593160 | |

| Record name | 2-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyridine-3-sulfonyl chloride | |

CAS RN |

219715-44-3 | |

| Record name | 2-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)